molecular formula C10H15ClN2O2 B1377378 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1432680-58-4

1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B1377378
CAS No.: 1432680-58-4
M. Wt: 230.69 g/mol
InChI Key: ZBGMVUTXQPUMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring attached to a pyrrole-2,5-dione moiety, making it an interesting subject for chemical research due to its unique structural properties.

Scientific Research Applications

1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Piperine, a piperidine derivative, is still not totally clear .

Safety and Hazards

The safety information for 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride includes hazard statements H302, H315, H319, H335, and precautionary statement P261 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, piperidine, is reacted with formaldehyde and a suitable amine to form the piperidin-4-ylmethyl intermediate.

    Cyclization: This intermediate undergoes cyclization with maleic anhydride under acidic conditions to form the pyrrole-2,5-dione ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the piperidine ring.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione: The non-hydrochloride form of the compound.

    4-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione: A structural isomer with different substitution patterns.

    1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione acetate: An acetate salt form with different solubility properties.

Uniqueness

1-(Piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is unique due to its specific combination of the piperidine and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(piperidin-4-ylmethyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8;/h1-2,8,11H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGMVUTXQPUMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C(=O)C=CC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(piperidin-4-ylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.